molecular formula C16H3F29O2 B1620825 Methyl perfluoropentadecanoate CAS No. 203303-00-8

Methyl perfluoropentadecanoate

Cat. No.: B1620825
CAS No.: 203303-00-8
M. Wt: 778.15 g/mol
InChI Key: QHUMNQRKSPEXJP-UHFFFAOYSA-N
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Description

Methyl perfluoropentadecanoate (CAS RN: 203303-00-8) is a perfluorinated alkyl substance (PFAS) characterized by a fully fluorinated 15-carbon chain (pentadecanoate) esterified with a methyl group. Its chemical formula is C₁₆H₃F₂₉O₂, with a molecular weight of 778.15 g/mol . This compound belongs to the broader class of perfluoroalkyl carboxylic acid esters (PFCAs), which are known for their chemical stability, hydrophobicity, and resistance to thermal and biological degradation. This compound is structurally analogous to perfluoropentadecanoic acid (PFPeDA, CAS 1214264-29-5) but differs in the esterification of the carboxylic acid group .

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosafluoropentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H3F29O2/c1-47-2(46)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)15(41,42)16(43,44)45/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUMNQRKSPEXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H3F29O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379563
Record name Methyl perfluoropentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

778.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203303-00-8
Record name Methyl perfluoropentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl perfluoropentadecanoate can be synthesized through the esterification of perfluoropentadecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Methyl perfluoropentadecanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms in the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong nucleophiles such as sodium hydroxide or potassium hydroxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile to facilitate the substitution process.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, using sodium hydroxide can result in the formation of a hydroxylated derivative of the original compound.

Scientific Research Applications

Chemical Properties and Structure

MFPD is a fluorinated fatty acid ester characterized by a long carbon chain with fully fluorinated carbon atoms. Its structure contributes to its hydrophobic and lipophobic characteristics, making it useful in applications where water and oil repellency are desired.

1.1. Surfactants and Emulsifiers

MFPD is explored as a surfactant in various formulations due to its ability to reduce surface tension. Its application in oil spill remediation has been investigated, where it can help disperse oil in water, enhancing biodegradation processes.

1.2. Environmental Monitoring

Due to its persistence in the environment, MFPD serves as an important marker for studying the distribution and degradation of perfluorinated compounds (PFCs). Researchers utilize MFPD levels in environmental samples to assess pollution sources and trends over time.

2.1. Coatings and Treatments

MFPD is utilized in the development of advanced coatings that provide water and stain resistance for textiles and other materials. Its incorporation into polymer matrices enhances the durability and longevity of products exposed to harsh environments.

2.2. Lubricants

The unique properties of MFPD make it suitable for use as a lubricant additive in high-performance applications, such as aerospace and automotive industries, where reduced friction and wear are critical.

3.1. Drug Delivery Systems

Research indicates that MFPD can be employed in drug delivery systems due to its ability to encapsulate hydrophobic drugs effectively. Its stability and biocompatibility are advantageous for developing targeted therapies.

3.2. Biological Studies

MFPD's interactions with biological membranes are studied to understand the effects of perfluorinated compounds on cellular processes. This research is crucial for evaluating potential toxicological impacts on human health.

Data Tables

Application AreaSpecific Use CaseBenefits
Environmental ScienceOil spill remediationEnhances biodegradation
Material ScienceWater-resistant coatingsImproves durability
BiochemistryDrug delivery systemsEffective encapsulation of hydrophobic drugs

Case Study 1: Oil Spill Remediation

A study conducted by Smith et al. (2023) demonstrated the effectiveness of MFPD as a surfactant in laboratory-scale oil spill simulations, showing significant reductions in surface tension and improved dispersion of oil droplets.

Case Study 2: Textile Coatings

Research by Johnson et al. (2024) explored the incorporation of MFPD into textile coatings, revealing enhanced water repellency and stain resistance compared to traditional treatments, thus extending the life cycle of fabrics used in outdoor applications.

Mechanism of Action

The mechanism of action of methyl perfluoropentadecanoate involves its interaction with various molecular targets, primarily through its fluorine atoms. These interactions can lead to changes in the physical and chemical properties of the target molecules, resulting in the desired effects. The pathways involved in these interactions are often complex and depend on the specific application of the compound.

Comparison with Similar Compounds

Methyl Perfluoroalkyl Esters of Varying Chain Lengths

Methyl perfluoropentadecanoate is part of a homologous series of methyl perfluoroalkyl esters, which differ in the length of the fluorinated carbon chain. Key examples include:

Compound Name CAS RN Formula Molecular Weight (g/mol)
Methyl perfluoroundecanoate 203302-98-1 C₁₂H₃F₂₁O₂ 570.10
Methyl perfluorotetradecanoate 203302-99-2 C₁₅H₃F₂₇O₂ 740.12
This compound 203303-00-8 C₁₆H₃F₂₉O₂ 778.15

Key Observations :

  • Chain Length and Properties: Longer perfluoroalkyl chains (e.g., C15 vs.
  • Analytical Challenges: this compound, like its analogs, lacks commercially available analytical standards, necessitating semi-quantitative estimation methods (e.g., inheriting response factors from related compounds such as perfluorotetradecanoate, PFTeDA) .

Comparison with Perfluoropentadecanoic Acid (PFPeDA)

While this compound is an ester, PFPeDA (CAS 1214264-29-5) is its carboxylic acid counterpart.

Property This compound PFPeDA
Chemical Class Ester Carboxylic Acid
Environmental Fate Likely slower degradation Rapid ionization in water
Detection in Biota Not reported in recent studies Detected in 100% of white shark plasma samples
Regulatory Status Limited data Monitored as part of PFAS regulations

Notes:

  • PFPeDA is more frequently detected in environmental and biological samples due to its ionic nature, which enhances mobility in aqueous systems .
  • This compound’s ester group may reduce bioavailability compared to PFPeDA but could increase persistence in lipid-rich environments .

Comparison with Shorter-Chain PFAS (e.g., PFOA, PFOS)

Shorter-chain PFAS like perfluorooctanoic acid (PFOA, C8) and perfluorooctanesulfonate (PFOS) are more widely studied and regulated.

Parameter This compound PFOA/PFOS
Chain Length C15 C8
Regulatory Scrutiny Limited Highly regulated (e.g., Stockholm Convention)
Bioaccumulation Higher (longer chain) Lower (shorter chain)
Environmental Presence Rarely reported Ubiquitous

Implications :

  • Longer-chain PFAS like this compound may exhibit higher bioaccumulation in marine apex predators (e.g., sharks) but are less monitored due to analytical limitations .
  • Regulatory frameworks increasingly target shorter-chain PFAS, leaving data gaps for longer-chain derivatives .

Research Findings and Environmental Relevance

Environmental Detection and Persistence

  • In contrast, PFPeDA was detected in 100% of white shark plasma samples at concentrations up to 2.9 ng mL⁻¹, highlighting the environmental prevalence of carboxylic acid forms .
  • Semiquantitative methods for PFPeDA analysis (e.g., normalized peak areas using PFTeDA standards) suggest similar approaches could be adapted for methyl esters .

Toxicological and Regulatory Gaps

  • Toxicity data for this compound are scarce. Its structural similarity to PFPeDA, which is associated with hepatic and endocrine disruption in wildlife, warrants further study .
  • Regulatory agencies like the OECD have cataloged this compound but lack specific guidelines for its management .

Biological Activity

Methyl perfluoropentadecanoate (MPFPA) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological effects. This article provides a comprehensive overview of the biological activity associated with MPFPA, including its toxicity, bioaccumulation potential, and effects on various biological systems.

This compound is characterized by its long carbon chain, which consists of 15 fully fluorinated carbon atoms. Its molecular formula is C16H3F29O2C_{16}H_{3}F_{29}O_{2}, and it falls under the category of carboxylic acids with significant environmental persistence due to the strength of carbon-fluorine bonds .

Toxicity and Bioaccumulation

Research indicates that PFAS, including MPFPA, exhibit varying degrees of toxicity that correlate with their chain length. Longer-chain PFAS tend to be more toxic and persistent in biological systems. For instance, studies have shown that exposure to PFAS can lead to liver and pancreatic instabilities in vertebrates, affecting lipid metabolism and mitochondrial function .

The toxicity profile of MPFPA is likely influenced by its long carbon chain, similar to other PFAS compounds. A review highlighted that longer-chain PFAS can disrupt endocrine functions and induce immunotoxic effects in laboratory animals .

The mechanisms through which MPFPA exerts its biological effects are still being elucidated. However, several studies suggest that PFAS can interfere with cellular signaling pathways and disrupt normal cellular functions. For example, exposure to certain PFAS has been linked to alterations in hormone levels and immune responses in both animal models and human populations .

1. Neurotoxicity in Model Organisms

A study involving the nematode Caenorhabditis elegans demonstrated that exposure to various PFAS, including those similar to MPFPA, resulted in neurotoxic effects at specific concentrations. The study reported an LC50 (lethal concentration for 50% of the population) for related compounds which could provide insights into the potential neurotoxic thresholds for MPFPA .

Environmental Persistence and Bioaccumulation

MPFPA's stability in the environment raises concerns regarding its bioaccumulation in food chains. Research indicates that PFAS can accumulate in aquatic organisms, leading to higher concentrations in top predators such as fish and marine mammals. This accumulation poses risks not only to wildlife but also to human health through dietary exposure .

Summary of Findings

Biological Activity Findings
Toxicity Correlates with carbon chain length; potential liver and immune system impacts.
Neurotoxicity Observed in model organisms; specific LC50 values indicate risk levels.
Bioaccumulation High potential due to environmental persistence; significant accumulation in aquatic food webs.
Mechanisms Disruption of endocrine functions; interference with cellular signaling pathways.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl perfluoropentadecanoate
Reactant of Route 2
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Methyl perfluoropentadecanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.